5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-

Catalog No.
S12297103
CAS No.
61471-67-8
M.F
C15H11N3O2
M. Wt
265.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-

CAS Number

61471-67-8

Product Name

5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-

IUPAC Name

6-amino-2-(2-aminophenyl)quinoline-5,8-dione

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

InChI

InChI=1S/C15H11N3O2/c16-10-4-2-1-3-8(10)12-6-5-9-14(18-12)13(19)7-11(17)15(9)20/h1-7H,16-17H2

InChI Key

VNMPKZGKNKJLTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C(=CC3=O)N)N

5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)- is a complex chemical compound known for its unique quinoline structure, which features a quinolinedione moiety along with amino groups. The molecular formula for this compound is C15H11N3O2C_{15}H_{11}N_{3}O_{2} and it possesses significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

, primarily involving substitutions at the amino and quinolinedione positions. Key reactions include:

  • Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: The quinolinedione structure can react with aromatic amines under specific conditions, leading to the formation of more complex derivatives .
  • Reduction Reactions: The quinone functionality can be reduced to yield hydroquinones, which may exhibit different biological properties.

5,8-Quinolinedione derivatives exhibit a broad spectrum of biological activities:

  • Anticancer Activity: These compounds have shown promise as anticancer agents, particularly in targeting specific cancer cell lines such as A549 and MCF-7. They induce apoptosis through mitochondrial pathways and affect the expression of proteins like Bax and Bcl-2 .
  • Antibacterial and Antifungal Properties: Some derivatives demonstrate effectiveness against various bacterial strains and fungi, further expanding their potential therapeutic applications .
  • Antimalarial Activity: Certain 5,8-quinolinedione compounds have been noted for their activity against malaria parasites .

The synthesis of 5,8-quinolinedione derivatives typically involves multi-step processes:

  • Starting Materials: The synthesis often begins with 8-hydroxyquinoline or its derivatives.
  • Formation of Quinolinedione: This is achieved through oxidation reactions, often using oxidizing agents.
  • Substitution Reactions: Amino groups are introduced via nucleophilic substitution under basic conditions. The choice of solvent (aprotic vs. protic) influences the product distribution .
  • Catalysts: Utilizing catalysts like cerium chloride or nickel chloride can enhance the selectivity for certain products during synthesis .

The applications of 5,8-quinolinedione, 6-amino-2-(2-aminophenyl)- include:

  • Pharmaceutical Development: Due to their anticancer and antimicrobial properties, these compounds are explored for drug development.
  • Research Tools: They are used in biological research to study cellular mechanisms and pathways involved in apoptosis and other cellular processes.
  • Potential Antimalarial Agents: Their efficacy against malaria highlights their potential role in developing new antimalarial therapies.

Interaction studies focus on how 5,8-quinolinedione compounds interact with biological targets:

  • Molecular Docking Studies: These studies reveal binding affinities to enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is crucial for understanding their mechanism of action .
  • Structure-Activity Relationship Analysis: Investigations into how different substituents affect biological activity help optimize these compounds for better efficacy and reduced toxicity .

Several compounds share structural similarities with 5,8-quinolinedione, 6-amino-2-(2-aminophenyl)-. Here are notable examples:

Compound NameStructural FeaturesBiological Activity
6-Amino-5,8-quinolinedioneSimilar core structure with variations in amino substitutionsAnticancer properties
7-Amino-5,8-quinolinedioneContains an amino group at position 7Antibacterial activity
6-Arylamino-5,8-quinolinedionesArylamine substitutions at position 6Inhibitors of vasorelaxation

Uniqueness

The uniqueness of 5,8-quinolinedione, 6-amino-2-(2-aminophenyl)- lies in its specific combination of functional groups that enhance its biological activity while allowing for diverse synthetic modifications. This versatility makes it a candidate for further exploration in drug design and development.

Molecular Composition and Formula

The compound’s molecular formula is C15H11N3O2, corresponding to a molecular weight of 265.27 g/mol. Its IUPAC name, 6-amino-2-(2-aminophenyl)-5,8-quinolinedione, reflects the presence of:

  • A quinoline backbone with ketone groups at positions 5 and 8
  • An amino substituent at position 6
  • A 2-aminophenyl group at position 2

Structural Features

X-ray crystallography of analogous 5,8-quinolinediones reveals a planar quinoline ring system with conjugated π-electrons, stabilized by intramolecular hydrogen bonding between the 6-amino group and adjacent carbonyl oxygen. The 2-aminophenyl substituent introduces steric bulk and additional hydrogen-bonding capacity, influencing solubility and intermolecular interactions.

Table 1: Key Structural Parameters of 5,8-Quinolinedione Derivatives

ParameterValue/DescriptionSource Compound
C=O Bond Length1.22 Å (positions 5 and 8)6,7-Dichloro derivative
N-H Bond Angle118° (6-amino group)LY-83583 analog
Dihedral Angle (Ph-NH2)42° relative to quinoline planeMolecular modeling

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

265.085126602 g/mol

Monoisotopic Mass

265.085126602 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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